2,4-Dichloro-6-isopropylpyrimidin-5-amine
Overview
Description
2,4-Dichloro-6-isopropylpyrimidin-5-amine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have a broad range of targets due to their structural diversity . They have been reported to interact with various enzymes, receptors, and proteins, playing a crucial role in numerous biological processes .
Mode of Action
The exact mode of action of 2,4-Dichloro-6-isopropylpyrimidin-5-amine remains to be elucidated . It’s known that 2-amino-4,6-dichloropyrimidines, a group this compound belongs to, have shown inhibitory effects on immune-activated nitric oxide production . This suggests that the compound may interact with its targets to modulate immune responses .
Biochemical Pathways
For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway . They can also suppress the accumulation of cytokine-induced NF-κB, a critical regulator of immune and inflammatory responses .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines can inhibit immune-activated nitric oxide production . This suggests that the compound may have immunomodulatory effects .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-isopropylpyrimidin-5-amine has been found to interact with various enzymes, proteins, and other biomolecules . It has been reported to inhibit immune-activated nitric oxide production
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It has been reported to inhibit immune-activated nitric oxide production . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit immune-activated nitric oxide production , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-isopropylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the substitution of chlorine atoms with the isopropylamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-isopropylpyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be employed under appropriate conditions.
Major Products:
Substitution Reactions: The major products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2,4-Dichloro-6-isopropylpyrimidin-5-amine has diverse applications in scientific research:
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of an isopropyl group.
2,4-Dichloro-6-methylpyrimidine: Another close analog with a methyl group at position 6.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5, offering different reactivity and applications.
Uniqueness: 2,4-Dichloro-6-isopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at position 6 enhances its lipophilicity and potential interactions with biological targets compared to its methyl or fluorine-substituted analogs .
Properties
IUPAC Name |
2,4-dichloro-6-propan-2-ylpyrimidin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-3(2)5-4(10)6(8)12-7(9)11-5/h3H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUIYESIGOYMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242629 | |
Record name | 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-86-8 | |
Record name | 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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